molecular formula C21H28N2O4S2 B216499 2,4,6-TRIMETHYL-N-{4-[(4-METHYLPIPERIDIN-1-YL)SULFONYL]PHENYL}BENZENE-1-SULFONAMIDE

2,4,6-TRIMETHYL-N-{4-[(4-METHYLPIPERIDIN-1-YL)SULFONYL]PHENYL}BENZENE-1-SULFONAMIDE

Cat. No.: B216499
M. Wt: 436.6 g/mol
InChI Key: ZAJYDZITVRGBLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4,6-TRIMETHYL-N-{4-[(4-METHYLPIPERIDIN-1-YL)SULFONYL]PHENYL}BENZENE-1-SULFONAMIDE is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-TRIMETHYL-N-{4-[(4-METHYLPIPERIDIN-1-YL)SULFONYL]PHENYL}BENZENE-1-SULFONAMIDE typically involves a multi-step process. One common method includes the reaction of 2,4,6-trimethylbenzenesulfonyl chloride with 4-methylpiperidine in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial to achieving consistent product quality and minimizing by-products .

Chemical Reactions Analysis

Types of Reactions

2,4,6-TRIMETHYL-N-{4-[(4-METHYLPIPERIDIN-1-YL)SULFONYL]PHENYL}BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfone derivatives, amine derivatives, and substituted sulfonamides, each with distinct chemical and physical properties .

Scientific Research Applications

2,4,6-TRIMETHYL-N-{4-[(4-METHYLPIPERIDIN-1-YL)SULFONYL]PHENYL}BENZENE-1-SULFONAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4,6-TRIMETHYL-N-{4-[(4-METHYLPIPERIDIN-1-YL)SULFONYL]PHENYL}BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of enzyme activity. The compound’s unique structure allows it to engage in various pathways, influencing biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 2,4,6-trimethyl-N-phenylaniline
  • 4,4′-Trimethylenedipiperidine
  • 2,4,6-trimethyl-N-(1-methylpiperidin-4-yl)benzenesulfonamide

Uniqueness

Compared to similar compounds, 2,4,6-TRIMETHYL-N-{4-[(4-METHYLPIPERIDIN-1-YL)SULFONYL]PHENYL}BENZENE-1-SULFONAMIDE stands out due to its specific combination of methyl groups and sulfonamide linkage.

Properties

Molecular Formula

C21H28N2O4S2

Molecular Weight

436.6 g/mol

IUPAC Name

2,4,6-trimethyl-N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]benzenesulfonamide

InChI

InChI=1S/C21H28N2O4S2/c1-15-9-11-23(12-10-15)29(26,27)20-7-5-19(6-8-20)22-28(24,25)21-17(3)13-16(2)14-18(21)4/h5-8,13-15,22H,9-12H2,1-4H3

InChI Key

ZAJYDZITVRGBLR-UHFFFAOYSA-N

SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=C(C=C(C=C3C)C)C

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=C(C=C(C=C3C)C)C

Origin of Product

United States

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